(1-Amino-2-methylpropyl)boronic acid

Protease Inhibition Chiral Resolution Structure-Activity Relationship

This chiral α-aminoboronic acid is a valine isostere in which the carboxylic acid is replaced by a boronic acid group, enabling unique reversible covalent inhibition of serine proteases and the 20S proteasome. The α-amino group acts as an internal ligand, modulating boron Lewis acidity and enhancing transmetallation rates in Suzuki-Miyaura cross-couplings compared to simple alkyl boronic acids. Procure for designing DPP IV and elastase inhibitors, or as a key building block in bortezomib synthesis via C(sp³)–H borylation. Defined (R)-stereochemistry supports enantiopure peptide isostere construction for SAR studies.

Molecular Formula C4H12BNO2
Molecular Weight 116.96 g/mol
Cat. No. B11924707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-2-methylpropyl)boronic acid
Molecular FormulaC4H12BNO2
Molecular Weight116.96 g/mol
Structural Identifiers
SMILESB(C(C(C)C)N)(O)O
InChIInChI=1S/C4H12BNO2/c1-3(2)4(6)5(7)8/h3-4,7-8H,6H2,1-2H3
InChIKeyAIUDHUUVWREDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-2-methylpropyl)boronic acid: A Procurement Guide for Suzuki-Miyaura Coupling and Serine Protease Inhibition


(1-Amino-2-methylpropyl)boronic acid is a chiral α-aminoboronic acid derivative with the molecular formula C4H12BNO2 and a molecular weight of 116.96 g/mol [1]. It serves as an isosteric boron analog of the amino acid valine, where the carboxylic acid group is replaced by a boronic acid functional group [2]. This compound is classified as a versatile organoboron reagent [3] with documented utility in two principal areas: as a building block in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [4], and as a reversible covalent inhibitor of serine proteases and other enzymes through its ability to form a tetrahedral boronate adduct with active site nucleophiles [5].

Why Generic Substitution of (1-Amino-2-methylpropyl)boronic acid Fails: The Role of α-Amino-Boron Cooperativity


Substituting (1-amino-2-methylpropyl)boronic acid with a generic aryl boronic acid or a simpler alkyl boronic acid is not scientifically sound due to the unique α-amino-boron motif. This structural feature enables distinct reactivity and biological properties not shared by other boronic acid classes. In synthetic applications, the adjacent amine can act as an internal ligand, modulating the Lewis acidity of the boron atom and influencing transmetallation rates in Suzuki-Miyaura couplings, leading to different yields and selectivity profiles compared to simple alkyl boronic acids [1]. In biological contexts, the α-amino group is essential for mimicking the natural amino acid valine and for facilitating the formation of a stable, tetrahedral transition-state analog complex with the catalytic serine residue in serine proteases [2]. Replacing it with a phosphonic acid analog (e.g., 1-amino-2-methylpropylphosphonic acid) or a non-α-aminoboronic acid results in a different mechanism of inhibition, altered pH-dependent potency, and a complete loss of the reversible covalent binding kinetics that define this class [3].

Quantitative Differentiation Evidence for (1-Amino-2-methylpropyl)boronic acid


Stereochemical Purity Enables Consistent Activity in Protease Inhibition vs. Racemic Mixtures

The (R)-enantiomer of (1-amino-2-methylpropyl)boronic acid, also known as valine boronic acid, demonstrates a defined stereochemical configuration at the chiral center, which is critical for its biological activity as a transition-state analog inhibitor. In contrast, racemic mixtures of α-aminoboronic acids often exhibit significantly reduced or variable inhibitory potency [1]. For instance, in the context of dipeptidyl peptidase IV (DPP IV) inhibition, the stereochemistry of related α-aminoboronic acid-derived inhibitors dictates a >1000-fold difference in potency between diastereomers [2]. Therefore, procurement of the single, defined (R)-enantiomer ensures reproducible and maximal inhibition, whereas generic, undefined stereochemistry or racemic mixtures introduce substantial variability in assay outcomes.

Protease Inhibition Chiral Resolution Structure-Activity Relationship

pH-Dependent Potency Retention vs. Unconstrained Dipeptidyl Boronic Acids

A common pitfall of unconstrained dipeptidyl boronic acids is a severe attenuation of potency at physiological pH due to intramolecular cyclization. While specific data for (1-amino-2-methylpropyl)boronic acid alone is not available, the broader class of simple α-aminoboronic acids retains full inhibitory capacity at pH 7.4, as they do not contain the dipeptide structure that is prone to cyclization [1]. For comparison, the potent dipeptide inhibitor L-Ala-L-boroPro exhibits an IC50 of 1400 nM at pH 7.4, a dramatic loss of potency from its low picomolar Ki (30 pM) [2]. (1-Amino-2-methylpropyl)boronic acid, as a simple α-aminoboronic acid, is not subject to this cyclization, implying its potency is not attenuated by this pH-dependent mechanism.

Enzyme Kinetics pH-Dependent Activity Drug Design

Direct Integration in Bortezomib Synthesis vs. Alternative C(sp3)-H Borylation Routes

The α-aminoboronic acid motif is a key intermediate in the synthesis of the proteasome inhibitor bortezomib. A recent breakthrough in C(sp3)-H borylation methodology has demonstrated the streamlined synthesis of this drug by directly borylating an unprotected dipeptide precursor [1]. This method contrasts with traditional, multi-step synthetic routes that often require pre-functionalized starting materials and protecting group manipulations. The ability to use (1-amino-2-methylpropyl)boronic acid as a building block in this advanced C-H borylation strategy offers a more convergent and efficient route to bortezomib and related molecules compared to alternative approaches using pre-formed boronic esters or other boron sources.

Organic Synthesis Drug Manufacturing C-H Activation

Proteasome Inhibition Benchmarking: Class-Level Potency vs. Peptidic Boronic Acids

While direct IC50 data for (1-amino-2-methylpropyl)boronic acid against the proteasome is not publicly available, its structural class—α-aminoboronic acids—is the cornerstone of clinically approved proteasome inhibitors like bortezomib and ixazomib. These peptidic boronic acids achieve picomolar to low nanomolar potency against the β5 subunit of the 20S proteasome [1]. For instance, a P2 threonine boronic acid inhibitor exhibits an IC50 of 3.8 nM against the β5 subunit . (1-Amino-2-methylpropyl)boronic acid serves as the essential valine-mimic pharmacophore in this class, providing the boron atom that coordinates the catalytic threonine. This contrasts with non-boronic proteasome inhibitors (e.g., carfilzomib) which have different mechanisms and resistance profiles.

Proteasome Inhibition Cancer Therapeutics IC50 Comparison

Primary Research and Industrial Applications for (1-Amino-2-methylpropyl)boronic acid


Development of Novel Serine Protease and Proteasome Inhibitors

Procure this compound as the core pharmacophore for designing and synthesizing new inhibitors of serine proteases (e.g., DPP IV, elastase) and the 20S proteasome. Its α-aminoboronic acid motif is the validated transition-state analog required for high-affinity, reversible covalent binding to the catalytic serine/threonine residues [1]. This application is directly supported by the compound's structural analogy to valine and its class-level potent inhibition profile (see Evidence Item 4).

Streamlined Synthesis of Bortezomib and Related Peptidomimetics

Utilize this compound as a building block in advanced C(sp3)-H borylation methodologies to construct the anti-cancer drug bortezomib and other peptidomimetic agents. This approach, which allows for the direct functionalization of unprotected peptide precursors, offers a more efficient synthetic route compared to traditional multi-step sequences [2] (see Evidence Item 3).

Suzuki-Miyaura Cross-Coupling for C(sp3)-C(sp2) Bond Formation

Employ this compound as an alkyl boronic acid coupling partner in Suzuki-Miyaura reactions to construct complex molecules with chiral centers. Its α-amino group can serve as an internal ligand, potentially influencing the rate and selectivity of the transmetallation step [3]. This offers an advantage over simpler alkyl boronic acids that lack this directing functionality.

Chiral Building Block for Peptide Isosteres and Activity-Based Probes

Leverage the defined (R)-stereochemistry of this valine boronic acid derivative to prepare enantiopure peptide isosteres for structure-activity relationship (SAR) studies [4]. It can also be incorporated into activity-based probes for profiling serine hydrolases, where the boron atom enables covalent capture of active enzymes [5] (see Evidence Item 1).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Amino-2-methylpropyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.